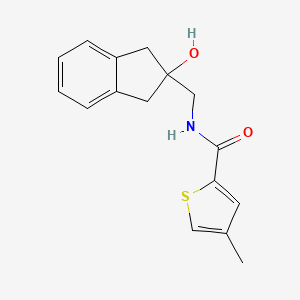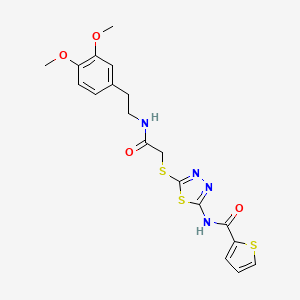
N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H20N4O4S3 and its molecular weight is 464.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
This compound has been explored in the context of synthesizing new chemical entities with potential biological activities. For instance, in the synthesis of antimicrobial compounds, researchers have developed various derivatives and analogs involving thiophene-2-carboxamides. These studies focus on the synthesis protocols, including the reaction of intermediate compounds with specific reagents, and subsequent biological evaluation (Talupur, Satheesh, & Chandrasekhar, 2021; Yajima, Yamaguchi, & Mizuno, 2014).
Antimicrobial Evaluation
The synthesized compounds have been subjected to antimicrobial evaluation against a variety of pathogens. This includes studies on Schiff’s bases containing thiadiazole scaffolds and benzamide groups, which have shown promising in vitro anticancer activity against different human cancer cell lines (Tiwari et al., 2017). Additionally, novel compounds with thiophene and thiadiazole moieties have been evaluated for their antimicrobial properties, showing significant activity against several microbial strains (Kheder & Mabkhot, 2012).
Docking Studies and Biological Evaluation
Docking studies have been conducted to understand the interaction between synthesized compounds and biological targets. These studies are crucial for predicting the mechanism of action and enhancing the specificity and efficacy of potential therapeutic agents. For example, compounds synthesized from thiophene-2-carboxamides have been evaluated for their anticancer and antimicrobial activities, supported by docking studies to predict their interactions with biological targets (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Anticancer Evaluation
Several studies have focused on evaluating the anticancer potential of novel compounds derived from thiophene-2-carboxamide. These studies involve synthesizing various derivatives and assessing their in vitro anticancer activity against different cancer cell lines, aiming to identify compounds with potent anticancer properties (Atta & Abdel‐Latif, 2021).
Properties
IUPAC Name |
N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S3/c1-26-13-6-5-12(10-14(13)27-2)7-8-20-16(24)11-29-19-23-22-18(30-19)21-17(25)15-4-3-9-28-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIVQPRSPNDQSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
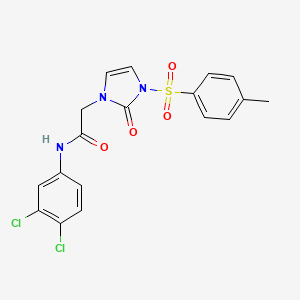
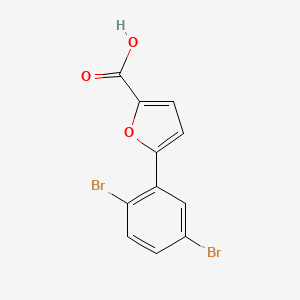

![N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2357930.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B2357933.png)
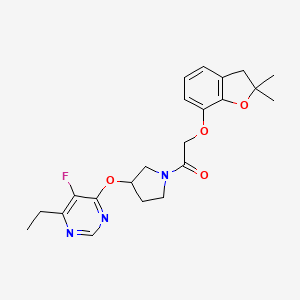

![methyl 2-(methoxymethyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2357939.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2357940.png)
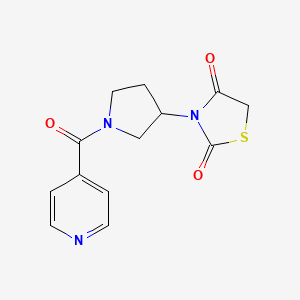
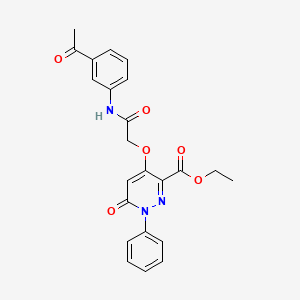

![N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2357948.png)
